molecular formula C11H17N5S B12923291 6-Propan-2-ylsulfanyl-9-propylpurin-2-amine CAS No. 56964-86-4

6-Propan-2-ylsulfanyl-9-propylpurin-2-amine

Katalognummer: B12923291
CAS-Nummer: 56964-86-4
Molekulargewicht: 251.35 g/mol
InChI-Schlüssel: FFQLKKZJJNTYOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(isopropylthio)-9-propyl-9H-purin-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the purine family, which is known for its significant biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(isopropylthio)-9-propyl-9H-purin-2-amine typically involves the introduction of the isopropylthio group at the 6-position of the purine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group at the 6-position is replaced by the isopropylthio group. This can be achieved using isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-(isopropylthio)-9-propyl-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.

    Substitution: The isopropylthio group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 6-position.

Wissenschaftliche Forschungsanwendungen

6-(isopropylthio)-9-propyl-9H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of purine derivatives on biological systems.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 6-(isopropylthio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(phenylthio)-9-propyl-9H-purin-2-amine
  • 6-(methylthio)-9-propyl-9H-purin-2-amine
  • 6-(ethylthio)-9-propyl-9H-purin-2-amine

Uniqueness

6-(isopropylthio)-9-propyl-9H-purin-2-amine is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds.

Eigenschaften

CAS-Nummer

56964-86-4

Molekularformel

C11H17N5S

Molekulargewicht

251.35 g/mol

IUPAC-Name

6-propan-2-ylsulfanyl-9-propylpurin-2-amine

InChI

InChI=1S/C11H17N5S/c1-4-5-16-6-13-8-9(16)14-11(12)15-10(8)17-7(2)3/h6-7H,4-5H2,1-3H3,(H2,12,14,15)

InChI-Schlüssel

FFQLKKZJJNTYOT-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=NC2=C1N=C(N=C2SC(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.